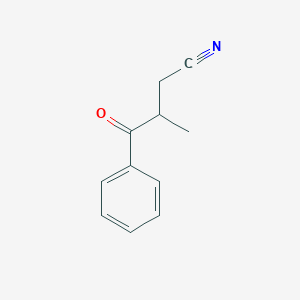

3-Methyl-4-oxo-4-phenylbutanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

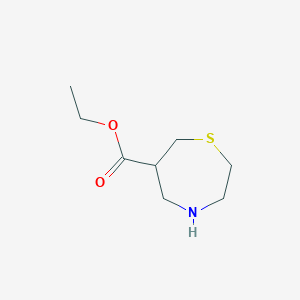

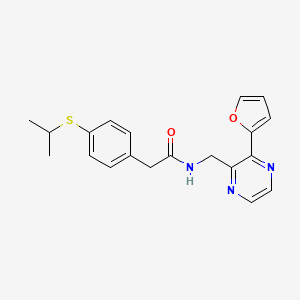

“3-Methyl-4-oxo-4-phenylbutanenitrile” is a chemical compound with the molecular formula C11H11NO . It has a molecular weight of 173.215. It is also known by other names such as β-Benzoylpropionitrile, β-Cyanopropiophenone, (γ-Oxo)-benzenebutanenitrile, 2-Cyanoethyl phenyl ketone, 3-Benzoylpropionitrile, and 3-Cyano-1-phenylpropan-1-one .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9NO/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-5H,6,8H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

科学的研究の応用

Oxidative Cyclization Applications

A significant application of 3-Methyl-4-oxo-4-phenylbutanenitrile is found in its oxidative cyclization. Research conducted by Aksenov et al. (2022) demonstrated an efficient method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This process involves a nucleophilic intramolecular cyclization with the oxidation of the aniline moiety, enhancing yields and expanding the reaction scope (Aksenov et al., 2022).

Kinetics of Oxidation

The kinetics of oxidation of substituted 4-oxo-4-arylbutanoic acids by hexacyanoferrate(III) in an aqueous alkaline medium were studied by Pushparaj et al. (2005). The study proposed a mechanism involving enolate anion formation from the oxo compound and a subsequent electron transfer (Pushparaj et al., 2005).

Applications in Olfactory Properties

Hauser et al. (2018) explored the unconventional olfactory properties of derivatives of this compound. They synthesized various derivatives and investigated their unique olfactory characteristics, revealing significant differences in detection thresholds and perceived odor characters (Hauser et al., 2018).

Activation of C(sp³)-H Bonds

Pei et al. (2015) discussed the activation of C(sp³)-H bonds of methyl ketones using a gold(I)-silver(I) oxo cluster. This study highlights the potential of this compound in catalysis, demonstrating its ability to activate C-H bonds under mild conditions (Pei et al., 2015).

Inhibition in Menaquinone Biosynthesis

Research on 4-Oxo-4-phenylbut-2-enoates as inhibitors of MenB from the Mycobacterium tuberculosis menaquinone biosynthesis pathway was conducted by Li et al. (2011). This study identified the compound as a nanomolar inhibitor of MenB, pointing to its potential application in tuberculosis treatment (Li et al., 2011).

特性

IUPAC Name |

3-methyl-4-oxo-4-phenylbutanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-9(7-8-12)11(13)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCPGRBCISMIQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)C(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)

![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2369047.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)

![6-Hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one](/img/structure/B2369052.png)

![Methyl 6-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2369064.png)